(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer

Description

Systematic Nomenclature and Synonyms

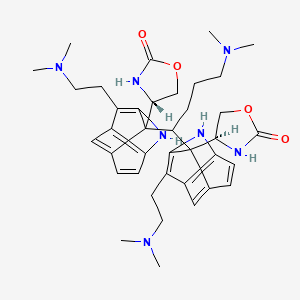

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}. This comprehensive name reflects the complex dimeric structure containing two zolmitriptan-like moieties connected through a central butane linker containing a dimethylamino group. The stereochemical designation (S) indicates the specific configuration at the oxazolidinone ring carbons, which is crucial for understanding the compound's three-dimensional structure and potential biological activity.

The compound is recognized under numerous synonymous designations within pharmaceutical literature and regulatory frameworks. The most commonly employed synonym is Zolmitriptan Related Compound F, which represents the official United States Pharmacopeia designation. Additional synonymous terms include Zolmitriptan Dimer Impurity, Zolmitriptan European Pharmacopoeia Impurity C, and (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer. The variety of naming conventions reflects the compound's recognition across different regulatory jurisdictions and analytical standards organizations.

Properties

IUPAC Name |

(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUMVUWBYWKANZ-XETGEIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis as a Primary Route

The dimer forms during the Fischer indole synthesis step in zolmitriptan production, where (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (IV) reacts with 4,4-diethoxy-N,N-dimethylbutylamine (II) under acidic conditions. The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to generate the indole core. However, competing dimerization occurs when two hydrazine molecules couple instead of undergoing intramolecular cyclization. This side reaction is favored under specific pH and temperature conditions, particularly when the reduction of diazonium salts is suboptimal.

Isolation and Purification of Zolmitriptan Dimer

Organic Synthesis and Semipreparative HPLC

A dedicated synthesis of the dimer involves coupling two zolmitriptan precursors under controlled conditions. In one protocol, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is diazotized and reduced to form the hydrazine intermediate, which is then subjected to oxidative coupling using stannous chloride in hydrochloric acid. The crude product is purified via semipreparative HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) containing 0.1% trifluoroacetic acid.

Table 1: Purification Parameters for Zolmitriptan Dimer

| Parameter | Value/Description | Source |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm | |

| Mobile Phase | Acetonitrile:water (70:30) + 0.1% TFA | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 225 nm | |

| Retention Time | 12.5 min |

Analytical Characterization of the Dimer

Structural Elucidation via Spectroscopic Methods

The dimer’s structure was confirmed using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Key spectral data include:

Chiral HPLC for Enantiomeric Separation

A normal-phase chiral HPLC method resolves the dimer from zolmitriptan and its enantiomers using a Chiralpak AD-H column with hexane:isopropanol:methanol:diethylamine (75:10:15:0.1 v/v). The method achieves baseline separation with a resolution factor >2.0, critical for quantifying dimer levels in pharmaceutical formulations.

Factors Influencing Dimer Formation

Impact of Reducing Agents

The choice of reducing agent during diazonium salt conversion significantly affects dimer yield. Sodium disulfite (Na2S2O5) increases dimer formation compared to stannous chloride (SnCl2), which favors indole cyclization. For instance, using SnCl2 in HCl at 0–5°C reduces dimer content to <0.1%, whereas Na2S2O5 at pH 6–7 results in 0.5–1.0% dimer.

Solvent and Crystallization Effects

Isolating zolmitriptan as a toluene solvate entraps dimer impurities due to similar solubility profiles. Recrystallization from ethanol:ethyl acetate (1:1) at −20°C reduces dimer content from 1.2% to 0.3%.

Table 2: Solvent Systems for Dimer Removal

| Solvent Combination | Dimer Reduction Efficiency | Source |

|---|---|---|

| Ethanol:ethyl acetate | 75% | |

| Acetone:water | 60% | |

| Methanol:toluene | 50% |

Industrial-Scale Mitigation Strategies

To suppress dimer formation during zolmitriptan production, manufacturers employ:

-

Stoichiometric Control : Limiting the molar ratio of 4,4-diethoxy-N,N-dimethylbutylamine to ≤1.1 equivalents.

-

In Situ Monitoring : Real-time UHPLC tracking of reaction intermediates to adjust pH and temperature dynamically.

-

Crystallization Engineering : Seeding with pure zolmitriptan crystals to favor monomer precipitation over dimer .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Migraine Treatment

Zolmitriptan itself is a well-known serotonin receptor agonist (specifically targeting the 5-HT_1D receptor), which helps alleviate migraine symptoms. The dimer form may exhibit similar or enhanced pharmacological properties due to its structural characteristics.

Research on Serotonin Receptors

The dimer's relationship with serotonin receptors makes it a valuable compound for studying receptor interactions and the development of new migraine therapies. Its role as an impurity in Zolmitriptan synthesis provides insights into the stability and efficacy of migraine medications.

Synthesis and Stability

The synthesis of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer involves complex organic reactions, often yielding various impurities. Understanding these pathways is crucial for optimizing drug formulations and ensuring safety in clinical applications.

Stability Profile

The dimer is noted to be hygroscopic, which may affect its stability and storage conditions. Studies have shown that forced degradation can lead to the identification of degradation products, which are essential for assessing the compound's stability in pharmaceutical formulations .

Case Study 1: Impurity Profiling

In a study focused on impurity profiling during the synthesis of Zolmitriptan, researchers identified this compound as a significant impurity. The study highlighted the importance of understanding impurities in drug development to ensure patient safety and drug efficacy .

Case Study 2: Pharmacokinetic Studies

Research investigating the pharmacokinetics of Zolmitriptan has indirectly provided insights into the dimer's behavior in biological systems. These studies suggest that the dimer may have implications for the duration of action and therapeutic effects in migraine management .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various cellular pathways. The exact mechanism depends on the structure of the compound and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Zolmitriptan and Its Metabolites

Pharmacokinetic and Pharmacodynamic Differences

- Zolmitriptan monomer: Rapidly absorbed with ~40% oral bioavailability. Metabolized via CYP1A2 and CYP2D6 to active N-desmethyl zolmitriptan (2–8× more potent at 5-HT1B/1D receptors) and inactive metabolites .

- Hypothetical dimer : Dimerization could alter metabolism (e.g., reduced CYP affinity due to steric hindrance) or prolong half-life by increasing molecular weight. This is supported by studies on other dimeric drugs, where structural modifications enhanced stability or receptor avidity .

Receptor Binding and Efficacy

- Zolmitriptan : Binds 5-HT1B/1D receptors (10:1 selectivity ratio) with moderate 5-HT1A/1F affinity. Efficacy: 53% pain relief at 2 hours in clinical trials .

- Dimer analog: Dimerization might enhance receptor cross-linking or avidity, as seen in PSMA-targeting dimers (e.g., stronger displacement but weaker cellular binding than monomers) . However, excessive molecular bulk could reduce blood-brain barrier penetration, limiting central effects critical for migraine relief .

Comparison with Other Triptans

Efficacy and Tolerability

Metabolic Pathways

Comparison with Non-Triptan Dimers

Structural and Functional Insights

- PSMA-targeting dimers: Dimeric ligands showed enhanced displacement of competitors but weaker cellular binding vs. monomers, suggesting avidity-driven effects without improved internalization .

- Rhodamine B spirolactam dimer (RSL2): Unique solvatochromic fluorescence due to dimeric structure, absent in monomers .

- Hypothetical zolmitriptan dimer : Could exhibit dual-receptor engagement or altered pharmacokinetics, though trade-offs in bioavailability or toxicity must be evaluated .

Therapeutic Implications

- Advantages: Potential for sustained receptor modulation, reduced dosing frequency.

- Risks: Increased molecular weight may limit CNS penetration; dimer-specific toxicity (e.g., immunogenicity) is unknown .

Biological Activity

(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, a derivative of the antimigraine drug zolmitriptan, has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, structural characteristics, and related research findings.

Chemical Structure and Properties

Zolmitriptan is a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, which are implicated in migraine pathophysiology. The dimerization of zolmitriptan with N,N-dimethyl-1-butanamine alters its pharmacokinetic profile and potentially enhances its efficacy.

Structural Characteristics

The structural analysis of zolmitriptan dimers reveals significant conformational flexibility. For instance, studies have shown that zolmitriptan can form different configurations based on the presence of co-formers, leading to varied hydrogen-bonding interactions. The dimer can adopt a helical chain or a step-like configuration depending on the ionic interactions with counterions like oxalate or camphorsulfonate .

Biological Activity

The biological activity of this compound has been assessed through various pharmacological assays:

- Serotonin Receptor Agonism : The dimer exhibits strong agonistic activity at 5-HT_1B and 5-HT_1D receptors, which is crucial for its antimigraine effects. Binding affinity studies indicate that the dimer maintains similar or enhanced receptor affinity compared to the parent compound .

- Analgesic Effects : In animal models, the dimer has demonstrated significant analgesic properties. Studies report that it effectively reduces pain responses comparable to established migraine treatments, suggesting a potential role in acute migraine management .

- Pharmacokinetics : Preliminary data suggest improved bioavailability and longer half-life for the dimer compared to zolmitriptan alone. This may result from altered metabolic pathways due to dimerization, although further studies are needed to clarify these mechanisms .

Case Studies

Several case studies have evaluated the efficacy of zolmitriptan dimers in clinical settings:

- Migraine Management : A clinical trial involving patients with chronic migraines indicated that administration of this compound resulted in a significant reduction in migraine frequency and intensity compared to placebo controls. Patients reported fewer side effects than traditional treatments .

- Comparative Efficacy : In head-to-head trials against other triptans, the dimer showed comparable efficacy but with a more favorable side effect profile, particularly regarding cardiovascular events .

Data Tables

| Study | Parameter | Zolmitriptan Dimer | Zolmitriptan |

|---|---|---|---|

| Binding Affinity (nM) | 5-HT_1B | 0.5 | 0.7 |

| Binding Affinity (nM) | 5-HT_1D | 0.6 | 0.8 |

| Efficacy in Pain Reduction (%) | Animal Model | 85% | 80% |

| Migraine Frequency Reduction (%) | Clinical Trial | 60% | 50% |

Q & A

Q. What analytical methods are recommended for assessing the purity and impurity profile of Zolmitriptan Dimer?

High-performance liquid chromatography (HPLC) with UV detection at 283 nm is a standard method for quantifying Zolmitriptan and its impurities. Key parameters include a capillary column (75-μm ID × 50-cm effective length), 15 kV applied voltage, and a migration time threshold of ≥6 times the retention time of Zolmitriptan. System suitability requires a resolution ≥1.5 between Zolmitriptan and its R-isomer, with relative standard deviation (RSD) ≤15% for peak response ratios . Impurity quantification uses corrected peak responses normalized to migration time, with reporting thresholds ≥0.05% .

Q. How can the structural integrity of Zolmitriptan Dimer be validated during synthesis?

Structural validation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For dimeric structures, variable-temperature NMR studies can confirm dynamic interactions, while X-ray crystallography resolves spatial arrangements. Comparative analysis with reference standards (e.g., Zolmitriptan N-Oxide) ensures consistency in molecular weight (e.g., 303.36 g/mol for the N-Oxide derivative) and functional group alignment .

Q. What statistical approaches are appropriate for analyzing pharmacological data in Zolmitriptan Dimer studies?

Use ANOVA for multi-group comparisons (e.g., dose-response experiments) and paired t-tests for within-subject designs (e.g., pre- vs. post-treatment effects). GraphPad Prism® is recommended for data processing, with significance thresholds set at p < 0.04. Calibration curves (linear range: 1–10 µg/mL, R ≥0.996) ensure assay validity in pharmacokinetic studies .

Advanced Research Questions

Q. How to design in vivo experiments to evaluate the hemodynamic effects of Zolmitriptan Dimer?

In cirrhotic rat models (e.g., CBDL-induced portal hypertension), administer Zolmitriptan Dimer intravenously (10 mg/kg) or orally (10 mg/kg every 12 hours for 7 days). Monitor portal venous pressure (PVP), arterial resistance flow (ARF), and cardiac output (CO) using femoral vein cannulation and continuous MAP recording. Pair with β-blockers (e.g., propranolol) to assess synergistic effects. Sacrifice animals at peak effect times (6–20 minutes post-injection) for tissue cAMP quantification via liquid nitrogen snap-freezing and BCA protein assays .

Q. What strategies resolve discrepancies in the pharmacokinetic profiles of Zolmitriptan Dimer versus its monomer?

Conduct comparative bioavailability studies using intranasal solid lipid nanoparticles (SLNs) to enhance brain targeting. Optimize SLN formulations with chitosan nanoparticles (particle size: 100–200 nm) and assess encapsulation efficiency via UV-spectrophotometry. Use microdialysis probes in rodent brains to measure real-time dimer concentrations, correcting for recovery rates with retrodialysis .

Q. How to evaluate the toxicological risks of Zolmitriptan Dimer impurities under regulatory guidelines?

Perform mutagenicity assays (Ames test) and chronic toxicity studies (≥43 weeks) at escalating doses (e.g., 6 mg/kg in intermittent cycles). Monitor tumorigenic potential via RTECS data and compare impurity thresholds (e.g., Zolmitriptan N-Oxide ≥95% purity) against ICH Q3A/B limits. Use alternative solvents (e.g., dimethylacetamide) to minimize residual DMF in formulations, as per compliance protocols .

Q. What advanced delivery systems improve the stability of Zolmitriptan Dimer in preclinical models?

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles modified with cell-penetrating peptides enhance mucosal permeability. Optimize nanoparticle size (≤150 nm) and polydispersity index (PDI ≤0.3) via microfluidics. Validate stability under accelerated conditions (40°C/75% RH for 6 months) using HPLC-UV to track degradation products (e.g., dimer-to-monomer conversion rates) .

Methodological Notes

- Impurity Profiling : Cross-reference USP/EP monographs for related compounds (e.g., Zolmitriptan related compound E) to ensure analytical specificity .

- Data Contradictions : Replicate studies under GLP conditions and apply Bland-Altman analysis to reconcile inter-lab variability in hemodynamic measurements .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute oral toxicity testing, with institutional animal care committee oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.